molecular formula C3H18N15P3 B14571010 2-N,4-N,6-N-tris(diaminophosphinimyl)-1,3,5-triazine-2,4,6-triamine CAS No. 61413-55-6

2-N,4-N,6-N-tris(diaminophosphinimyl)-1,3,5-triazine-2,4,6-triamine

Cat. No.: B14571010
CAS No.: 61413-55-6
M. Wt: 357.20 g/mol
InChI Key: VPYJJBPDUDPMTN-UHFFFAOYSA-N
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Description

2-N,4-N,6-N-tris(diaminophosphinimyl)-1,3,5-triazine-2,4,6-triamine is a complex organic compound belonging to the class of triazine derivatives. Triazines are heterocyclic compounds that contain a six-membered ring with three nitrogen atoms. This particular compound is characterized by the presence of diaminophosphinimyl groups attached to the triazine core, which may impart unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-N,4-N,6-N-tris(diaminophosphinimyl)-1,3,5-triazine-2,4,6-triamine typically involves multi-step organic reactions. A common approach might include the following steps:

    Formation of the Triazine Core: Starting with cyanuric chloride, a common precursor for triazine derivatives, the triazine core can be formed through nucleophilic substitution reactions.

    Introduction of Diaminophosphinimyl Groups: The diaminophosphinimyl groups can be introduced through reactions with appropriate phosphinimyl reagents under controlled conditions, such as using a base or catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Scaling up the synthesis: Using larger reactors and continuous flow systems.

    Purification techniques: Employing crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-N,4-N,6-N-tris(diaminophosphinimyl)-1,3,5-triazine-2,4,6-triamine may undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the triazine ring or the diaminophosphinimyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, bases, or acids to facilitate the substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions may introduce various functional groups onto the triazine ring.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use as a biochemical probe or in drug design.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-N,4-N,6-N-tris(diaminophosphinimyl)-1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets. The diaminophosphinimyl groups may interact with enzymes or receptors, modulating their activity. The triazine core can also participate in binding interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    Melamine: A simpler triazine derivative used in the production of plastics and resins.

    Cyanuric Acid: Another triazine compound used in swimming pool disinfectants.

    Atrazine: A triazine herbicide used in agriculture.

Uniqueness

2-N,4-N,6-N-tris(diaminophosphinimyl)-1,3,5-triazine-2,4,6-triamine is unique due to the presence of diaminophosphinimyl groups, which may impart distinct chemical reactivity and biological activity compared to other triazine derivatives.

Properties

CAS No.

61413-55-6

Molecular Formula

C3H18N15P3

Molecular Weight

357.20 g/mol

IUPAC Name

2-N,4-N,6-N-tris(diaminophosphinimyl)-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C3H18N15P3/c4-19(5,6)16-1-13-2(17-20(7,8)9)15-3(14-1)18-21(10,11)12/h(H18,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18)

InChI Key

VPYJJBPDUDPMTN-UHFFFAOYSA-N

Canonical SMILES

C1(=NC(=NC(=N1)NP(=N)(N)N)NP(=N)(N)N)NP(=N)(N)N

Origin of Product

United States

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